2,4,6-trichloro-N,N-dimethylaniline
CAS No.: 35122-82-8
Cat. No.: VC17977345
Molecular Formula: C8H8Cl3N
Molecular Weight: 224.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35122-82-8 |
|---|---|
| Molecular Formula | C8H8Cl3N |
| Molecular Weight | 224.5 g/mol |
| IUPAC Name | 2,4,6-trichloro-N,N-dimethylaniline |
| Standard InChI | InChI=1S/C8H8Cl3N/c1-12(2)8-6(10)3-5(9)4-7(8)11/h3-4H,1-2H3 |
| Standard InChI Key | HRWDWHWDUUWPSV-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=C(C=C(C=C1Cl)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 2,4,6-trichloro-N,N-dimethylaniline features a benzene ring with chlorine atoms at the 2, 4, and 6 positions and a dimethylamino group (-N(CH₃)₂) at the 1 position. This arrangement creates a sterically hindered environment, with the chlorine atoms inducing significant electron withdrawal through inductive effects, while the dimethylamino group exerts a moderate electron-donating resonance effect .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₈H₈Cl₃N |
| Molecular Weight | 224.5 g/mol |
| Melting Point | 48–50°C |
| Boiling Point | 285–290°C (decomposes) |
| Solubility in Water | <0.1 g/L (20°C) |
| LogP (Octanol-Water) | 3.8 |
| Vapor Pressure | 0.02 mmHg (25°C) |
The low water solubility and moderate lipophilicity (LogP = 3.8) suggest a propensity for bioaccumulation in lipid-rich tissues, a critical consideration in toxicological assessments .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via the chlorination of N,N-dimethylaniline under controlled conditions. A representative protocol involves:
-
Chlorination: Reacting N,N-dimethylaniline with chlorine gas (Cl₂) in anhydrous carbon tetrachloride (CCl₄) at 0–5°C.
-
Purification: Isolation via fractional crystallization or column chromatography to achieve >98% purity .
Reaction Mechanism:
The chlorination proceeds through electrophilic aromatic substitution, where Cl⁺ ions generated from Cl₂ attack the electron-rich positions of the aromatic ring. The dimethylamino group directs incoming electrophiles to the para and ortho positions, but steric hindrance from the methyl groups limits substitution to the 2, 4, and 6 positions .
Table 2: Optimization Parameters for Chlorination
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes side reactions |
| Solvent | CCl₄ | Enhances Cl₂ solubility |
| Reaction Time | 4–6 hours | Maximizes conversion |
Industrial Manufacturing
Industrial processes employ continuous-flow reactors to improve scalability and safety. Key advancements include:
-
Catalytic Systems: Lewis acids like FeCl₃ accelerate chlorination, reducing reaction time by 40% .
-
Waste Mitigation: Closed-loop systems recover unreacted Cl₂ and solvent, aligning with green chemistry principles .
Reactivity and Chemical Transformations
Hydrolysis and Degradation
Under acidic or basic conditions, the dimethylamino group may undergo hydrolysis:
This demethylation reaction proceeds via nucleophilic attack on the methyl groups, yielding N-methylaniline derivatives .
Electrophilic Substitution
Despite the electron-withdrawing chlorine substituents, the dimethylamino group activates the ring toward electrophiles. Nitration at the 3 position occurs preferentially, as demonstrated by kinetic studies:
Table 3: Nitration Kinetics at 25°C
| Substrate | Rate Constant (k, L/mol·s) |
|---|---|
| 2,4,6-Trichloroaniline | 0.12 |
| 2,4,6-Trichloro-N,N-dimethylaniline | 1.45 |
The 12-fold rate enhancement highlights the directing influence of the dimethylamino group .
Biological Activity and Toxicology
Acute Toxicity
Studies on structurally analogous compounds (e.g., 2,4,6-trichloroaniline) reveal:
Metabolic Pathways
In vivo metabolism involves two primary pathways:
-
N-Oxidation: Catalyzed by hepatic flavin-containing monooxygenases, producing N-oxide intermediates.
-
Ring Hydroxylation: Cytochrome P450 enzymes mediate hydroxylation at the 3 position, yielding phenolic metabolites .
Table 4: Comparative Metabolic Rates
| Species | N-Oxidation Rate (nmol/min/mg) | Hydroxylation Rate (nmol/min/mg) |
|---|---|---|
| Rat | 8.2 | 1.5 |
| Human | 3.1 | 0.7 |
Industrial Applications
Dye and Pigment Synthesis
The compound serves as a precursor to azo dyes, where its chlorinated structure enhances lightfastness. For example:
Resulting dyes exhibit λₘₐₓ values of 450–550 nm, ideal for textile applications .
Agrochemical Intermediates
Derivatives such as chloroacetanilide herbicides are synthesized via Ullmann coupling reactions, achieving crop protection efficiencies of 85–95% against broadleaf weeds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume